molecular formula C13H21Cl2FN2 B2844592 1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride CAS No. 1286265-62-0

1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2844592
CAS No.: 1286265-62-0
M. Wt: 295.22
InChI Key: FIIKXOZZYXLJQK-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. This high-purity compound serves as a versatile chemical building block, particularly for constructing more complex molecules with potential biological activity. Its structure incorporates a piperidin-4-amine core, a common pharmacophore found in ligands for various central nervous system targets . The 3-fluoro-5-methylbenzyl moiety attached to the piperidine nitrogen is a key feature that can influence the molecule's lipophilicity and binding affinity, analogous to substitutions seen in other research compounds . Researchers utilize this and related piperidine scaffolds in the exploration and development of new therapeutic agents . As a salt form, the dihydrochloride offers enhanced stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(3-fluoro-5-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c1-10-6-11(8-12(14)7-10)9-16-4-2-13(15)3-5-16;;/h6-8,13H,2-5,9,15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIKXOZZYXLJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-fluoro-5-methylbenzyl chloride with piperidin-4-amine under controlled conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that this compound may interact with various biological targets, potentially modulating neurotransmitter pathways. Similar piperidine derivatives have been shown to influence:

  • Pain Perception : By interacting with pain-related receptors.
  • Mood Regulation : Potential effects on neurotransmitter systems involved in mood disorders.

Further studies are necessary to elucidate the specific mechanisms of action and the compound's efficacy in therapeutic contexts.

Scientific Research Applications

1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride has several notable applications in research:

Medicinal Chemistry

The compound serves as a key intermediate in synthesizing potent deoxycytidine kinase (dCK) inhibitors, which are crucial for developing antiviral therapies.

Pharmacological Studies

Given its potential to modulate neurotransmitter systems, this compound is valuable for studying various pharmacological effects, including analgesic and antidepressant activities.

Chemical Biology

It can be utilized in chemical biology for probing biological pathways and understanding disease mechanisms related to neurotransmitter dysregulation.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related piperidine derivatives, focusing on substituent effects, hazards, and applications.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name CAS Number Molecular Formula Substituents (Position/Type) Key Hazards (GHS) Applications
1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride - C₁₃H₁₉Cl₂FN₂ 3-F, 5-CH₃ (benzyl) Not reported Pharmaceutical intermediate
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride 1179369-48-2 C₉H₁₄Cl₂N₄ Pyrimidin-2-yl (heterocyclic) H302 (oral toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation) Laboratory chemical synthesis
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 1158785-53-5 C₁₂H₁₇Cl₂N₃O₂ 3-NO₂ (benzyl) No GHS classification Research and development
1-(2-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride 1286275-51-1 C₁₃H₁₉Cl₂FN₂ 2-F, 5-CH₃ (benzyl) Not reported Pharmaceutical intermediate
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride 1286273-37-7 C₁₂H₁₅Cl₃FN₂ 4-Cl, 2-F (benzyl) Not reported Pharma intermediates, biotechnology
4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride 108555-25-5 C₁₄H₂₃Cl₂N₂O 4-OCH₃ (phenethyl) Not classified Research chemical

Structural Differences and Electronic Effects

  • Substituent Position: The 3-fluoro-5-methylbenzyl group in the target compound provides meta-substitution, which may enhance metabolic stability compared to ortho-substituted analogs like 1-(2-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride . Nitro vs.

Hazard Profiles

  • Acute Toxicity : The pyrimidinyl derivative (CAS 1179369-48-2) exhibits acute oral toxicity (H302) and respiratory irritation (H335), likely due to its heterocyclic structure enhancing bioavailability .
  • Safety of Nitro Derivatives : Despite the reactive nitro group, 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride lacks GHS classification, suggesting lower acute hazards under standard handling conditions .

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally improve aqueous solubility, critical for in vitro assays.
  • Stability : Electron-withdrawing groups (e.g., nitro) may reduce shelf-life compared to electron-donating groups (e.g., methyl) due to increased susceptibility to hydrolysis .

Biological Activity

1-(3-Fluoro-5-methylbenzyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by its unique structure, which includes a piperidine ring and a substituted benzyl group. This article will explore its biological activity, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₂₁Cl₂FN₂
  • Molecular Weight : 295.22 g/mol
  • Form : Dihydrochloride salt, enhancing solubility in aqueous solutions.

The presence of the fluorine atom in the structure is significant as it can influence the compound's interaction with biological targets, potentially affecting its pharmacokinetic properties.

Pharmacological Activity

Research suggests that this compound exhibits notable biological activity, particularly in the following areas:

1. Neurotransmitter Interaction

  • Preliminary studies indicate potential interactions with serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. These interactions suggest possible anxiolytic or antidepressant properties, although further pharmacological profiling is necessary to validate these effects.

2. Anticancer Potential

  • Piperidine derivatives are known for their anticancer activities. Initial findings suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction. For example, similar compounds have demonstrated IC50 values indicating cytotoxic effects against various cancer cell lines, including leukemia and breast cancer .

3. Antimicrobial Activity

  • The compound's structural features may also confer antimicrobial properties. Piperidine derivatives have been explored for their ability to inhibit the growth of various pathogens, including bacteria and fungi.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameNotable Features
N-(3-Fluoro-5-methylbenzyl)piperidin-4-amineSimilar structure but without dihydrochloride salt; less soluble compared to the dihydrochloride form.
1-(3-Chloro-5-methylbenzyl)piperidin-4-amineContains chlorine instead of fluorine; potentially different biological activity due to halogen substitution.
1-(3-Fluorobenzyl)piperidin-4-amineLacks the methyl group on the benzyl ring; may exhibit different pharmacokinetic properties.

The unique presence of fluorine and specific substitution patterns contribute significantly to the distinct biological profile of this compound compared to others in its class.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives similar to this compound:

  • Anticancer Studies :
    • In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and U-937. For instance, compounds with similar structures exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines .
  • Neuropharmacological Effects :
    • Research on related compounds has indicated potential anxiolytic effects through modulation of neurotransmitter systems, particularly serotonin receptors. This suggests that further investigation into the neuropharmacological profile of this compound could yield valuable insights.
  • Antimicrobial Activity :
    • Studies have highlighted the potential of piperidine derivatives in antimicrobial applications, showing effectiveness against bacterial strains and fungi.

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